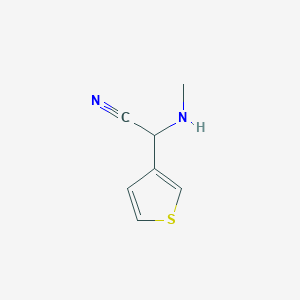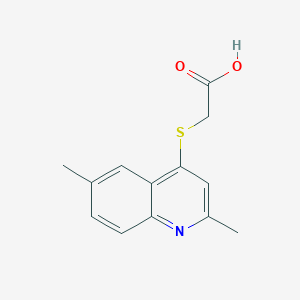![molecular formula C18H12ClF3N2O2S B12128180 (2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12128180.png)
(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2E,5Z)-2-{[4-cloro-3-(trifluorometil)fenil]imino}-5-(2-metoxibencilideno)-1,3-tiazolidin-4-ona es una molécula orgánica sintética que pertenece a la clase de las tiazolidinonas. Las tiazolidinonas son conocidas por sus diversas actividades biológicas, que incluyen propiedades antimicrobianas, antiinflamatorias y anticancerígenas. Este compuesto en particular se caracteriza por sus características estructurales únicas, que incluyen un anillo de tiazolidinona, un grupo cloro-trifluorometilfenilo y una porción de metoxibencilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E,5Z)-2-{[4-cloro-3-(trifluorometil)fenil]imino}-5-(2-metoxibencilideno)-1,3-tiazolidin-4-ona típicamente implica un proceso de varios pasos:
Formación del anillo de tiazolidinona: El anillo de tiazolidinona se puede sintetizar mediante la reacción de un derivado de tiourea con una α-halocetona en condiciones básicas.
Introducción del grupo cloro-trifluorometilfenilo: Este paso implica la reacción del intermedio de tiazolidinona con 4-cloro-3-(trifluorometil)anilina en presencia de un catalizador adecuado.
Formación de la porción de metoxibencilideno: El paso final implica la condensación del intermedio con 2-metoxibenzaldehído en condiciones ácidas o básicas para formar el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E,5Z)-2-{[4-cloro-3-(trifluorometil)fenil]imino}-5-(2-metoxibencilideno)-1,3-tiazolidin-4-ona: puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir los grupos imina o carbonilo.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos como las aminas o los tioles en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, etanol.
Sustitución: Aminas, tioles, dimetilformamida (DMF), calor.
Productos principales
Oxidación: Sulfoxidos, sulfonas.
Reducción: Derivados reducidos de imina o carbonilo.
Sustitución: Derivados sustituidos con amino o tiol.
Aplicaciones Científicas De Investigación
(2E,5Z)-2-{[4-cloro-3-(trifluorometil)fenil]imino}-5-(2-metoxibencilideno)-1,3-tiazolidin-4-ona:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por sus potenciales actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2E,5Z)-2-{[4-cloro-3-(trifluorometil)fenil]imino}-5-(2-metoxibencilideno)-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede dirigirse a enzimas o receptores involucrados en procesos celulares como la replicación del ADN, la síntesis de proteínas o la transducción de señales.
Vías involucradas: Puede modular vías relacionadas con el estrés oxidativo, la inflamación o la apoptosis, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
(2E,5Z)-2-{[4-cloro-3-(trifluorometil)fenil]imino}-5-(2-metoxibencilideno)-1,3-tiazolidin-4-ona: se puede comparar con otros derivados de tiazolidinona:
Compuestos similares: Tiazolidina-2,4-diona, 2-aminotiazol, 4-tiazolidinona.
Unicidad: La presencia del grupo cloro-trifluorometilfenilo y la porción de metoxibencilideno confiere propiedades químicas y biológicas únicas a este compuesto, distinguiéndolo de otras tiazolidinonas.
(2E,5Z)-2-{[4-cloro-3-(trifluorometil)fenil]imino}-5-(2-metoxibencilideno)-1,3-tiazolidin-4-ona , cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C18H12ClF3N2O2S |
|---|---|
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12ClF3N2O2S/c1-26-14-5-3-2-4-10(14)8-15-16(25)24-17(27-15)23-11-6-7-13(19)12(9-11)18(20,21)22/h2-9H,1H3,(H,23,24,25)/b15-8- |
Clave InChI |
HPCMTNUERKPNRM-NVNXTCNLSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2 |
SMILES canónico |
COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12128099.png)

![2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128112.png)
![6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128125.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid](/img/structure/B12128127.png)

![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12128136.png)


![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)
![Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate](/img/structure/B12128149.png)


![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12128166.png)
